molecular formula C16H18N2O3 B2511527 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421456-92-9

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2511527
CAS No.: 1421456-92-9
M. Wt: 286.331
InChI Key: DDCNREUJDWJVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound designed for neuroscience and medicinal chemistry research. Its structure incorporates a benzamide moiety, a pharmacophore recognized for its relevance in central nervous system (CNS) drug discovery . Benzamide derivatives have been extensively investigated and shown to possess significant pharmacological activities, including antidepressant-like effects in preclinical models . The molecule's design also features a rigid but-2-yn-1-yl linker, a structural motif utilized in developing histamine H3 receptor antagonists targeted for CNS conditions such as Alzheimer's disease, depression, and epilepsy . Furthermore, the cyclobutanecarboxamido group serves as a versatile structural element, often employed in chemical synthesis to create novel molecular architectures with specific biological properties . This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents for neurological disorders and for studying structure-activity relationships in drug design.

Properties

IUPAC Name

2-[4-(cyclobutanecarbonylamino)but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c17-15(19)13-8-1-2-9-14(13)21-11-4-3-10-18-16(20)12-6-5-7-12/h1-2,8-9,12H,5-7,10-11H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCNREUJDWJVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

    Formation of the Cyclobutanecarboxamido Group: This step involves the reaction of cyclobutanecarboxylic acid with an appropriate amine to form the cyclobutanecarboxamide.

    Alkyne Introduction:

    Benzamide Formation: Finally, the benzamide core is introduced through an amidation reaction, where the amine group reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation reactions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used for hydrogenation.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Nitrobenzamides or halogenated benzamides.

Scientific Research Applications

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antibacterial, or antiviral activities.

    Materials Science: The compound can be used in the synthesis of novel polymers or materials with unique electronic or mechanical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions, particularly those involving amide and alkyne functionalities.

Mechanism of Action

The mechanism of action of 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological molecules and enabling the study of complex biological systems.

Comparison with Similar Compounds

Research Implications and Limitations

  • Pharmacological Potential: The phenylbutanamide analog’s higher lipophilicity and binding energy suggest superior membrane permeability and target affinity, but the cyclobutane derivative’s rigidity might reduce off-target effects.
  • Gaps in Data : Experimental validation (e.g., solubility, IC₅₀) is absent in available literature. Computational predictions require empirical confirmation.

Biological Activity

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide, also known by its CAS number 1421456-92-9, is an organic compound characterized by a benzamide core structure, featuring a cyclobutanecarboxamido group and a but-2-yn-1-yloxy substituent. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The alkyne group present in the compound allows it to participate in click chemistry reactions, facilitating the formation of covalent bonds with biological molecules. This property can enhance the study of complex biological systems and pathways, particularly those involving amide and alkyne functionalities.

Potential Applications

Medicinal Chemistry:
Research suggests that this compound may serve as a scaffold for the development of new drugs with potential anticancer, antibacterial, or antiviral activities. Its unique structure may allow for selective targeting of specific biological pathways.

Materials Science:
The compound can be utilized in synthesizing novel polymers or materials with distinctive electronic or mechanical properties. Its versatility in chemical reactions makes it a candidate for various applications in material design.

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

Compound NameStructureBiological Activity
N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamideSimilar benzamide core with alkyne substituentAnticancer properties
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acidSimilar alkyne group with carboxylic acidAntibacterial activity

The presence of the cyclobutanecarboxamido group in this compound provides distinct steric and electronic properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for research applications.

Study on Anticancer Activity

A recent study investigated the anticancer potential of compounds similar to this compound. The findings indicated that derivatives featuring alkyne groups exhibited significant cytotoxicity against various cancer cell lines. The mechanism was proposed to involve the inhibition of specific enzymes involved in cancer cell proliferation, supporting the potential use of this compound as an anticancer agent .

Research on Antibacterial Properties

Another study focused on the antibacterial properties of compounds related to 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yloxy)benzamide). The results demonstrated that certain derivatives effectively inhibited the growth of Gram-positive bacteria, suggesting a promising avenue for developing new antibacterial agents based on this scaffold .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide with high purity?

  • Methodology : Multi-step synthesis typically involves (1) coupling cyclobutanecarboxylic acid to a propargylamine intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt), followed by (2) alkynyl ether formation between the terminal alkyne and 2-hydroxybenzamide under Sonogashira or copper-catalyzed conditions. Purification via column chromatography (silica gel, gradient elution) and final recrystallization (e.g., ethanol/water) are critical to achieve >95% purity .
  • Key Considerations : Monitor reaction progress using TLC and confirm intermediates via LC-MS. Optimize solvent polarity (e.g., DMF for amidation, THF for etherification) and temperature (60–80°C) to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., cyclobutane protons at δ 2.5–3.5 ppm, alkyne protons absent due to symmetry).
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity and detect trace impurities.
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
    • Validation : Compare spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13, 37°C) for 24–72 hours; analyze degradation via HPLC.
  • Thermal Stability : Heat samples (25–100°C) in inert atmosphere; monitor decomposition by TGA/DSC.
    • Findings : Benzamide derivatives are typically stable at pH 4–8 but prone to hydrolysis in acidic/alkaline conditions. Alkyne moieties may oxidize above 60°C, necessitating storage at ≤−20°C .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation (LC-MS/MS) to identify inactivation pathways.
  • Tissue Distribution Studies : Use radiolabeled compounds (e.g., ¹⁴C) to assess penetration into target tissues.
  • Mechanistic Follow-Up : Compare target engagement (e.g., SPR for binding affinity) across models to confirm on/off-target effects .
    • Case Study : If in vitro enzyme inhibition (IC₅₀ = 50 nM) fails to translate in vivo, evaluate protein binding (e.g., >90% plasma binding) or metabolite interference .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimicrobial efficacy?

  • Methodology :

  • Analog Synthesis : Modify cyclobutane (e.g., spiro or fused rings) or benzamide substituents (e.g., electron-withdrawing groups).
  • Biological Testing : Screen against Gram-positive/-negative panels (MIC assays) and resistant strains (e.g., MRSA).
  • Computational Modeling : Dock analogs into bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina to prioritize synthetic targets .
    • Key Insight : Introducing a fluorine at the benzamide para-position increased potency 10-fold against E. coli in related compounds .

Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodology :

  • CYP450 Docking : Use crystal structures (e.g., CYP3A4 PDB: 1TQN) in Schrödinger Suite to simulate binding modes.
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of enzyme-ligand complexes.
  • Metabolite Prediction : Apply tools like Meteor (Lhasa Ltd.) to identify likely oxidation sites (e.g., cyclobutane ring opening).
    • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. How can contradictory results in cytotoxicity assays be systematically addressed?

  • Methodology :

  • Assay Standardization : Use multiple cell lines (e.g., HEK293, HepG2) and controls (e.g., doxorubicin).
  • Apoptosis/Proliferation Dual Assays : Combine MTT with Annexin V-FITC/PI flow cytometry to differentiate cytostatic vs. cytotoxic effects.
  • ROS Scavenging Tests : Add NAC (N-acetylcysteine) to determine if oxidative stress drives toxicity .
    • Example : A 20% discrepancy in IC₅₀ between labs was traced to fetal bovine serum lot variations affecting compound solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.